molecular formula C24H24FNO3S B4341359 ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE

ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4341359
M. Wt: 425.5 g/mol
InChI Key: PINOSMVJSWENEH-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the substituents: The 2,5-dimethylphenyl and 4-fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Acetylation and esterification: The acetyl group and the ethyl ester can be introduced through standard acetylation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiophene derivatives with different substituents. Examples include:

  • Ethyl 4-(2,5-dimethylphenyl)-2-{[(4-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate
  • Ethyl 4-(2,5-dimethylphenyl)-2-{[(4-bromophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate

Uniqueness

The uniqueness of ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO3S/c1-5-29-24(28)22-21(19-12-14(2)6-7-15(19)3)16(4)30-23(22)26-20(27)13-17-8-10-18(25)11-9-17/h6-12H,5,13H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINOSMVJSWENEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE

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